
Application Notes and Protocols for Staining
Primary Microglia with CDr20

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CDr20

Cat. No.: B2606497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Primary microglia, the resident immune cells of the central nervous system (CNS), are pivotal

in brain homeostasis and the pathogenesis of neurodegenerative diseases. Studying their

morphology, activation state, and function is crucial for understanding neurological disorders

and developing novel therapeutics. CDr20 is a fluorogenic probe that specifically labels live

microglia, offering a powerful tool for their visualization and identification in vitro and in vivo.[1]

[2][3][4][5] This document provides a detailed protocol for the isolation and culture of primary

microglia and the subsequent staining of these cells with CDr20 for fluorescent imaging.

CDr20 is a cell-permeable compound that remains non-fluorescent until it is metabolized by the

microglia-specific enzyme UDP-glucuronosyltransferase Ugt1a7c.[1][2][4][5] This enzymatic

reaction produces a bright red fluorescent product that accumulates within the microglia,

allowing for their specific visualization without the need for antibodies or genetic labeling. This

"turn-on" mechanism minimizes background fluorescence, enabling high-contrast imaging of

live cells over time.[1]

Materials and Reagents
A comprehensive list of necessary materials and reagents for the isolation, culture, and staining

of primary microglia is provided in the table below.
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Reagent/Material Supplier Catalog Number

DMEM/F-12 Medium Thermo Fisher Scientific 11320033

Fetal Bovine Serum (FBS) Thermo Fisher Scientific 26140079

Penicillin-Streptomycin Thermo Fisher Scientific 15140122

GlutaMAX™ Supplement Thermo Fisher Scientific 35050061

Trypsin (0.25%) Thermo Fisher Scientific 25200056

DNase I Sigma-Aldrich D4527

Poly-D-Lysine (PDL) Sigma-Aldrich P6407

CDr20 Lumiprobe 48970

Hank's Balanced Salt Solution

(HBSS)
Thermo Fisher Scientific 14175095

T-75 Culture Flasks Corning 430641

96-well imaging plates Corning 353219

Centrifuge Tubes (15 mL, 50

mL)
Corning 430791, 430829

Cell Strainer (70 µm) Corning 352350

Dissection Tools Fine Science Tools Various

CO2 Incubator

Inverted Fluorescence

Microscope

Experimental Protocols
Protocol 1: Isolation and Culture of Primary Microglia
from Neonatal Mouse Pups
This protocol describes the isolation of mixed glial cells from the cortices of P1-P3 mouse pups

and the subsequent purification of microglia.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2606497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1.1. Preparation

Prepare coating solution: Dilute Poly-D-Lysine (PDL) to a final concentration of 50 µg/mL in

sterile water.

Coat T-75 culture flasks with the PDL solution, ensuring the entire surface is covered.

Incubate for at least 1 hour at 37°C.

Aspirate the PDL solution and wash the flasks twice with sterile phosphate-buffered saline

(PBS). Allow the flasks to dry completely before use.

Prepare complete growth medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-

Streptomycin, and 1% GlutaMAX™. Warm to 37°C before use.

Prepare dissection medium: HBSS on ice.

1.2. Dissection and Cell Dissociation

Euthanize P1-P3 mouse pups according to approved institutional animal care and use

committee (IACUC) protocols.

Sterilize the heads with 70% ethanol.

In a sterile environment, dissect the brains and place them in a petri dish containing ice-cold

HBSS.

Carefully remove the meninges from the cortices.

Transfer the cortices to a new dish with fresh, ice-cold HBSS.

Mince the cortical tissue into small pieces using a sterile scalpel.

Transfer the minced tissue to a 15 mL conical tube.

Add 2 mL of 0.25% Trypsin and 100 µL of DNase I (1 mg/mL). Incubate at 37°C for 15

minutes with gentle agitation every 5 minutes.

Neutralize the trypsin by adding an equal volume of complete growth medium.
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Gently triturate the cell suspension with a P1000 pipette until the tissue is fully dissociated.

Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

Centrifuge the cells at 300 x g for 5 minutes.

1.3. Plating and Culture of Mixed Glial Cells

Aspirate the supernatant and resuspend the cell pellet in 10 mL of pre-warmed complete

growth medium.

Count the viable cells using a hemocytometer and trypan blue exclusion.

Seed the cells into the PDL-coated T-75 flasks at a density of 2 x 10^5 cells/cm².

Incubate the flasks at 37°C in a humidified atmosphere with 5% CO2.

Change the medium completely after 24 hours to remove non-adherent cells and debris.

Subsequently, change half of the medium every 3-4 days. The mixed glial culture will

become confluent in approximately 10-14 days, with a layer of astrocytes and microglia

growing on top.

1.4. Isolation of Primary Microglia

Once the mixed glial culture is confluent, secure the flasks in a shaker inside the CO2

incubator.

Shake the flasks at 180-200 rpm for 2 hours at 37°C to detach the microglia.

Collect the supernatant containing the detached microglia and transfer it to a 50 mL conical

tube.

Centrifuge at 300 x g for 5 minutes.

Aspirate the supernatant and resuspend the microglial pellet in fresh, pre-warmed complete

growth medium.
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Count the viable microglia. The purity of the culture is typically >95%.

The isolated microglia are now ready for plating and subsequent experiments.

Protocol 2: Staining of Live Primary Microglia with
CDr20
This protocol details the procedure for staining live primary microglia with the fluorogenic probe

CDr20.

2.1. Plating of Microglia

Plate the isolated primary microglia in a PDL-coated 96-well imaging plate at a density of 2 x

10^4 cells per well.

Allow the cells to adhere and recover for 24 hours in the incubator before staining.

2.2. CDr20 Staining Procedure

Prepare a stock solution of CDr20 in DMSO.

On the day of staining, dilute the CDr20 stock solution in pre-warmed complete growth

medium to a final working concentration. A starting concentration of 1 µM is recommended,

but this may need to be optimized for your specific cell density and imaging setup.

Carefully remove the existing medium from the wells containing the microglia.

Add the CDr20-containing medium to the wells.

Incubate the plate at 37°C for 30-60 minutes to allow for cellular uptake and enzymatic

activation of the probe.

Due to the fluorogenic nature of CDr20, a washing step is not required, and imaging can be

performed directly in the staining medium.[1] This is particularly advantageous for time-lapse

imaging.

2.3. Fluorescence Microscopy
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Image the stained microglia using an inverted fluorescence microscope equipped for live-cell

imaging.

Use an appropriate filter set for red fluorescence. The excitation and emission maxima for

the CDr20-glucuronide product are approximately 580 nm and 600 nm, respectively. A

standard TRITC or Texas Red filter set is generally suitable.

Acquire images using a camera sensitive to fluorescence. Adjust the exposure time to obtain

optimal signal-to-noise ratio while minimizing phototoxicity.

Data Presentation
The following table summarizes expected outcomes and parameters for the described

protocols.

Parameter Expected Value/Outcome Notes

Microglia Yield 1-2 x 10^6 microglia per pup
Varies with pup age and

dissection efficiency.

Microglia Purity >95%
Can be assessed by Iba1

immunostaining.

CDr20 Staining
Bright red fluorescence

localized to microglia

Astrocytes and other glial cells

should show minimal to no

fluorescence.

CDr20 Concentration 0.5 - 5 µM
Optimal concentration should

be determined empirically.

Incubation Time 30 - 60 minutes

Longer incubation may

increase signal but also

potential cytotoxicity.

Signaling Pathways and Experimental Workflows
Microglia Activation Signaling
Microglia respond to pathogens and tissue damage through pattern recognition receptors

(PRRs), which trigger downstream signaling cascades leading to an activated state. A
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simplified representation of a common microglial activation pathway is depicted below.

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of

microglia through the Toll-like receptor 4 (TLR4) pathway, leading to the production of pro-

inflammatory cytokines.
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LPS TLR4binds MyD88activates IKK NF-κBactivates Nucleustranslocates to Pro-inflammatory
Cytokines (e.g., TNF-α, IL-1β)

induces transcription of
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2606497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

